molecular formula C12H15N3S B14945787 2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

Cat. No.: B14945787
M. Wt: 233.33 g/mol
InChI Key: SAFCXZRPYXDXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is a heterocyclic compound that features a unique fusion of pyrazole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione typically involves the reaction of appropriate hydrazonoyl chlorides with substituted thiourea under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: It can undergo nucleophilic substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity.

Scientific Research Applications

2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is unique due to its specific ring structure and substituents, which confer unique biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility and usefulness in scientific research.

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

2-methyl-1-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione

InChI

InChI=1S/C12H15N3S/c1-13-11(10-6-3-2-4-7-10)14-8-5-9-15(14)12(13)16/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

SAFCXZRPYXDXJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(N2CCCN2C1=S)C3=CC=CC=C3

solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.